
N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide, also known as CT-1, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide has been studied for its potential use in various diseases, including heart failure, ischemic stroke, and neurodegenerative disorders. In preclinical studies, this compound has been shown to improve cardiac function, reduce infarct size, and enhance neuroprotection.
Mécanisme D'action
N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide exerts its effects through the activation of the gp130 receptor, which is involved in various signaling pathways that regulate cell survival, growth, and differentiation. This compound has been shown to activate the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the promotion of cardiomyocyte survival, the enhancement of angiogenesis, and the modulation of immune function. This compound has also been shown to improve cognitive function and reduce inflammation in preclinical models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide has several advantages for lab experiments, including its ability to activate multiple signaling pathways and its potential use in various disease models. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
For N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide research include further studies to determine its optimal dosage and administration route, as well as its potential use in clinical trials for various diseases. Additionally, further studies are needed to elucidate the specific mechanisms underlying this compound's effects and to identify potential drug targets for therapeutic intervention.
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the activation of the gp130 receptor and the modulation of various signaling pathways. This compound has several advantages for lab experiments, but also has limitations that need to be addressed in future studies. Further research is needed to determine its optimal dosage and administration route, as well as its potential use in clinical trials for various diseases.
Méthodes De Synthèse
N-(2-Cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methyl-5-ethylthiophene-3-carboxylic acid with 2-amino-2-methyl-1-propanol, followed by the addition of cyanogen bromide and methoxyacetic acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-5-10-9(2)6-11(18-10)12(16)15-13(3,7-14)8-17-4/h6H,5,8H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAUIFCYAFEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC(C)(COC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2407374.png)


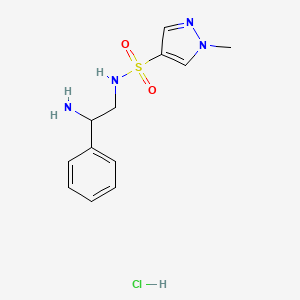
![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)
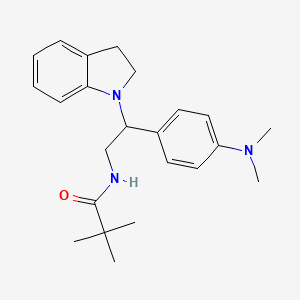
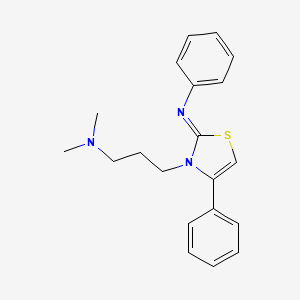
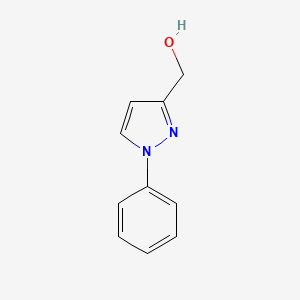
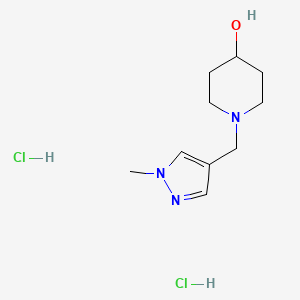
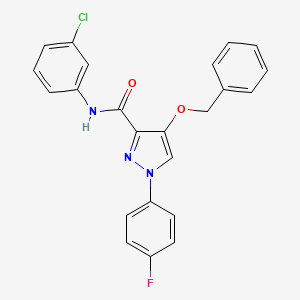
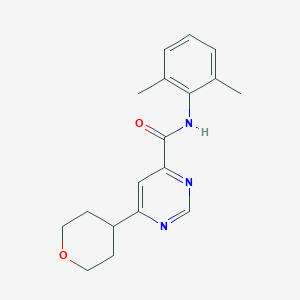
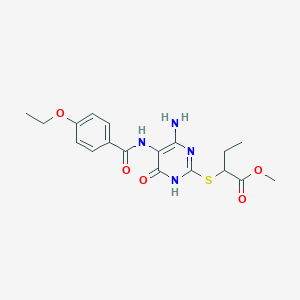
![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)